2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid
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Overview
Description
2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is a chemical compound with the molecular formula C15H16N2O3 and a molecular weight of 272.30 g/mol . This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to an oxolane ring bearing a carboxylic acid group. It is used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid typically involves the reaction of 1-benzyl-1H-pyrazole-4-carboxylic acid with oxirane derivatives under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack on the oxirane ring, leading to the formation of the oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzyl group and pyrazole ring play crucial roles in binding to these targets, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-1H-pyrazole-4-carboxylic acid
- 1-Methyl-1H-pyrazole-5-carboxylic acid
- 5-Phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is unique due to the presence of the oxolane ring, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-(1-benzylpyrazol-4-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c18-15(19)13-6-7-20-14(13)12-8-16-17(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,13-14H,6-7,9H2,(H,18,19) |
InChI Key |
PQHUTPHVAQIEEL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C1C(=O)O)C2=CN(N=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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